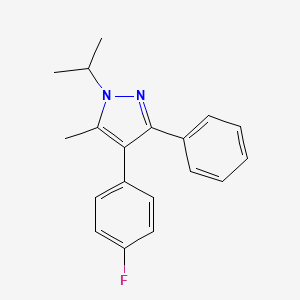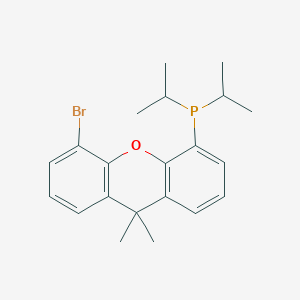
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine is a chemical compound with the molecular formula C21H26BrOP and a molecular weight of 405.31 g/mol . This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine typically involves the reaction of 4-diisopropylphosphoryl-5-bromo-9,9-dimethylxanthene with tert-butyllithium (t-BuLi) in hexane at -78°C. The mixture is then warmed to 0°C and stirred for an additional 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine involves its role as a ligand, where it coordinates with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- 2-Bromo-9,9-dimethyl-9H-xanthene
Uniqueness
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine is unique due to its specific substitution pattern and the presence of the diisopropylphosphine group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C21H26BrOP |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
(5-bromo-9,9-dimethylxanthen-4-yl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C21H26BrOP/c1-13(2)24(14(3)4)18-12-8-10-16-20(18)23-19-15(21(16,5)6)9-7-11-17(19)22/h7-14H,1-6H3 |
Clave InChI |
XHENBRCDTYNCRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


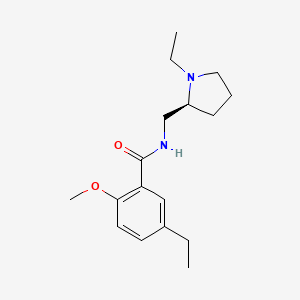
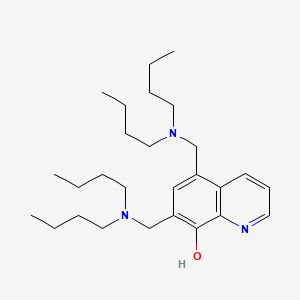
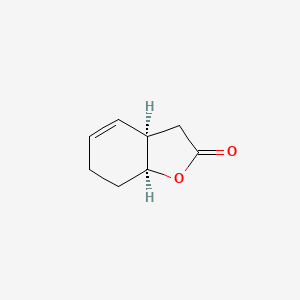
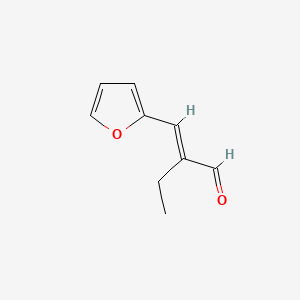
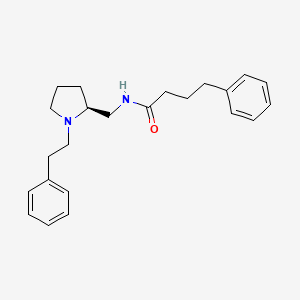
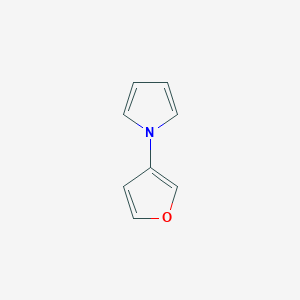
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
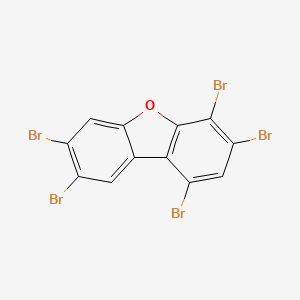
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
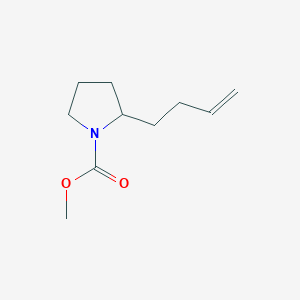
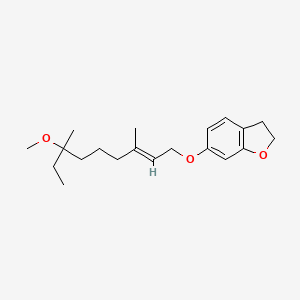
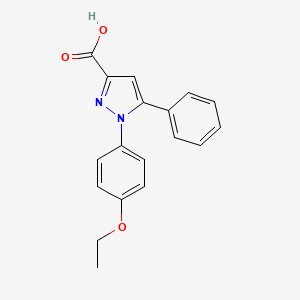
![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
